Product packaging for Benzyl 3-(Boc-amino)propanoate(Cat. No.:CAS No. 88574-54-3)

Benzyl 3-(Boc-amino)propanoate

Cat. No.: B1145060
CAS No.: 88574-54-3
M. Wt: 279.33
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-(Boc-amino)propanoate is a specialized chemical building block of high value in organic synthesis and medicinal chemistry research. This compound features a dual-protection strategy: a tert-butoxycarbonyl (Boc) group safeguards the primary amine, and a benzyl ester protects the carboxylic acid functionality. The Boc protecting group is widely appreciated for its stability towards bases and nucleophiles, and its cleavage is achieved under mild acidic conditions, which are orthogonal to other common protecting groups like Cbz (benzyl carbamate) . The benzyl ester, in turn, is stable under acidic conditions and can be removed via catalytic hydrogenolysis . This orthogonal protection scheme makes this compound a versatile intermediate for the controlled, step-wise synthesis of complex molecules. Its primary research applications include the solid-phase and solution-phase synthesis of peptides and peptidomimetics, particularly those incorporating β-amino acid scaffolds like β-alanine . Furthermore, this compound serves as a key precursor in the development of new pharmaceuticals and bioactive compounds, with potential applications in cancer and inflammation research . The stable nature of its protecting groups also lends itself to the synthesis of polymers and novel materials. This product is intended for use in a laboratory setting by qualified researchers. This compound is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₅H₂₁NO₄ B1145060 Benzyl 3-(Boc-amino)propanoate CAS No. 88574-54-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-10-9-13(17)19-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPCQQYJTWFNFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformational Chemistry of Benzyl 3 Boc Amino Propanoate

Chemical Transformations of the Benzyl (B1604629) Ester Moiety

The benzyl ester group in Benzyl 3-(Boc-amino)propanoate is susceptible to cleavage under various conditions, most notably through catalytic hydrogenolysis. This reaction is a cornerstone of its utility, allowing for the selective deprotection of the carboxylic acid. The process typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), in the presence of a hydrogen source. researchgate.nethighfine.com This method is favored for its mildness and high efficiency, leaving the acid-sensitive Boc protecting group intact. rsc.org

Beyond simple deprotection, the benzyl ester can participate in transesterification reactions, although this is less common due to the preference for hydrogenolytic cleavage. The reactivity of the benzyl ester allows for its conversion to other esters under specific catalytic conditions, though this is often a less direct route compared to deprotection followed by re-esterification.

Reactions Involving the Protected Amine Functionality

The tert-butoxycarbonyl (Boc) protecting group renders the amine nucleophilicity significantly reduced, thereby preventing its participation in many common amine reactions such as acylation and alkylation under standard conditions. organic-chemistry.org However, the N-H proton of the carbamate (B1207046) can be abstracted by a strong base, allowing for subsequent reactions.

The primary reactivity associated with the Boc-protected amine is its deprotection to reveal the free amine. This is most commonly achieved under acidic conditions. organic-chemistry.orgnih.gov Once deprotected, the resulting primary amine can undergo a wide array of chemical transformations, including but not limited to:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines. syr.edu

Michael addition: Acting as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.

Deprotection Strategies for tert-Butoxycarbonyl (Boc) and Benzyl Groups

The differential reactivity of the Boc and benzyl protecting groups is a key feature of this compound, enabling selective deprotection and sequential functionalization. This orthogonality, or near-orthogonality, is fundamental to its use in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS). peptide.comseplite.com

Acid-Mediated Boc Deprotection

The Boc group is readily cleaved under acidic conditions. nih.gov The reaction proceeds via protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is typically scavenged by the solvent or an added scavenger. organic-chemistry.org This process generates a carbamic acid intermediate that spontaneously decarboxylates to yield the free amine and carbon dioxide. jk-sci.com

Common reagents for Boc deprotection include:

Trifluoroacetic acid (TFA): Often used as a solution in a solvent like dichloromethane (B109758) (DCM). jk-sci.combeilstein-journals.org The concentration of TFA can be adjusted to control the rate of deprotection.

Hydrochloric acid (HCl): Typically used as a solution in an organic solvent such as dioxane or ethyl acetate (B1210297). researchgate.net Anhydrous conditions are often preferred to avoid side reactions. researchgate.net

Lewis acids: Reagents like zinc bromide can also effect Boc removal. fishersci.co.uk

The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups present in the molecule. For instance, milder acidic conditions can sometimes be used to selectively remove the Boc group in the presence of other acid-labile functionalities.

ReagentConditionsSelectivity
Trifluoroacetic acid (TFA)Typically 20-50% in DCM, room temperatureCan cleave some other acid-sensitive groups
Hydrochloric acid (HCl)4M in dioxane or ethyl acetate, room temperatureGenerally effective and selective
Zinc Bromide (ZnBr2)In an inert solvent like DCMCan offer different selectivity profiles

This table summarizes common reagents and conditions for the acid-mediated deprotection of the Boc group.

Catalytic Hydrogenolysis of Benzyl Esters

The benzyl ester is efficiently cleaved by catalytic hydrogenolysis. researchgate.net This reaction involves the use of a transition metal catalyst, most commonly palladium on carbon (Pd/C), and a source of hydrogen. nih.govbeilstein-journals.org The hydrogen source can be hydrogen gas or a transfer hydrogenation reagent like formic acid or ammonium (B1175870) formate. organic-chemistry.org

The reaction is highly selective for the benzyl group, leaving the Boc group and many other functional groups unaffected. rsc.org This makes it an ideal method for unmasking the carboxylic acid functionality in the presence of the Boc-protected amine.

CatalystHydrogen SourceConditions
Palladium on Carbon (Pd/C)Hydrogen gas (H2)Atmospheric or elevated pressure, various solvents (e.g., methanol (B129727), ethyl acetate)
Palladium on Carbon (Pd/C)Formic acid or Ammonium formateRoom temperature or gentle heating
Palladium Hydroxide on Carbon (Pearlman's catalyst)Hydrogen gas (H2)Often more effective for stubborn hydrogenolyses

This table presents common catalytic systems for the hydrogenolysis of benzyl esters.

Mechanistic Investigations of Key Transformations Involving the Compound

The mechanisms of both Boc deprotection and benzyl ester hydrogenolysis are well-established.

Boc Deprotection Mechanism: The acid-catalyzed deprotection of the Boc group is initiated by protonation of the carbonyl oxygen of the carbamate. This is followed by a unimolecular decomposition to form a stable tert-butyl cation and a carbamic acid. The carbamic acid is unstable and rapidly decarboxylates to release the free amine, carbon dioxide, and a proton. The formation of the gaseous byproducts helps to drive the reaction to completion.

Benzyl Ester Hydrogenolysis Mechanism: The mechanism of catalytic hydrogenolysis of a benzyl ester on a palladium surface involves several steps. Initially, the benzyl ester adsorbs onto the catalyst surface. The palladium then facilitates the oxidative addition into the carbon-oxygen bond of the ester. This is followed by the addition of hydrogen to the palladium center and subsequent reductive elimination to yield the free carboxylic acid and toluene (B28343), regenerating the active catalyst. The reaction is generally considered to be a mild and efficient process for benzyl group removal. researchgate.net

Advanced Applications in Complex Molecule Synthesis

Role in Peptide Chemistry and Peptidomimetic Development

The synthesis of peptides and their mimics is a cornerstone of medicinal chemistry and materials science. Benzyl (B1604629) 3-(Boc-amino)propanoate serves as a foundational element in the construction of these complex structures, enabling the introduction of β-amino acid residues.

In Solid-Phase Peptide Synthesis (SPPS), the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method. peptide.comnih.gov In this approach, the N-α-amino group is temporarily protected by the Boc group, which is susceptible to cleavage by moderate acids like trifluoroacetic acid (TFA). peptide.comchempep.com The side chains of amino acids and the C-terminal carboxyl group are often protected with more robust, benzyl-based groups that necessitate strong acids like hydrofluoric acid (HF) for removal. nih.gov

Benzyl 3-(Boc-amino)propanoate can be incorporated into SPPS to introduce β-alanine units into a peptide chain. The general cycle of SPPS involves:

Attachment of the first Boc-protected amino acid to a solid support resin. peptide.com

Deprotection of the Boc group to expose the free amine. peptide.com

Coupling of the next Boc-protected amino acid, such as this compound, using a coupling agent. peptide.com

Repetition of the deprotection and coupling steps until the desired peptide sequence is assembled. peptide.com

Final cleavage of the peptide from the resin and removal of all protecting groups. peptide.com

SPPS Step Reagents/Conditions Purpose
Boc Deprotection 50% TFA in DCMRemoval of the temporary N-α-Boc protecting group. chempep.com
Neutralization 10% TEA in DCMConversion of the TFA salt to a free amine for the next coupling step. chempep.com
Coupling Coupling agents (e.g., DCC, HBTU)Formation of the peptide bond.
Final Cleavage Strong acids (e.g., HF)Cleavage of the peptide from the resin and removal of benzyl-based side-chain protecting groups. nih.gov

This interactive table summarizes the key steps and reagents in Boc/Bzl-based Solid-Phase Peptide Synthesis.

Solution-phase peptide synthesis, while often more labor-intensive due to the need for purification of intermediates, remains a valuable technique, particularly for large-scale synthesis or for peptides with challenging sequences. nih.govamericanpeptidesociety.org In this method, coupling reagents are used to activate the carboxyl group of one amino acid to facilitate its reaction with the amino group of another. americanpeptidesociety.org Common coupling reagents include carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide), often used with additives such as HOBt (1-hydroxybenzotriazole) to minimize side reactions. americanpeptidesociety.org

This compound is readily employed in solution-phase synthesis. The Boc group protects the amine while the benzyl ester protects the carboxyl group, allowing for controlled peptide bond formation. peptide.com

The ability to synthesize proteins with functions beyond those found in nature is a significant goal in biotechnology. google.com This often involves the site-specific incorporation of unnatural amino acids. ncsu.edu this compound is a precursor for creating such unnatural amino acids and peptide analogues. For instance, it can be used to synthesize β-peptides, which are polymers of β-amino acids. hilarispublisher.com These structures can form stable secondary structures like helices and sheets and are often resistant to enzymatic degradation. hilarispublisher.com

Furthermore, the core structure of this compound can be chemically modified to introduce diverse functionalities. For example, it can serve as a starting material in the synthesis of more complex, non-proteinogenic amino acids that can be incorporated into peptides to create analogues with novel properties. nih.gov

Utilization as a Chiral Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals. Chiral building blocks are essential for the enantioselective synthesis of these molecules. This compound, while achiral itself, is a precursor to chiral β-amino acid derivatives that are valuable in synthesizing complex heterocyclic structures. For example, derivatives of β-amino acids can be used to construct nitrogen-containing heterocycles through cyclization reactions.

Research has shown that derivatives of Boc-protected amino acids can be used to synthesize a variety of heterocyclic systems. For example, the reaction of N-Boc-ethylenediamine with ethyl bromoacetate (B1195939) yields a precursor that can be used to build more complex heterocyclic structures. rsc.org While not a direct use of this compound, this illustrates the utility of the Boc-amino ester motif in heterocyclic synthesis.

Precursor in the Synthesis of Bioactive Molecules (Excluding Clinical Human Trial Data)

This compound and its derivatives are instrumental in the synthesis of a variety of bioactive molecules. The conjugation of amino acids and their derivatives to other bioactive scaffolds is a common strategy to enhance their therapeutic properties. nih.gov

For instance, Boc-protected amino acids are coupled with other molecules, such as benzylpiperazine, to create new antimicrobial agents. nih.gov The Boc group is subsequently removed to yield the final active compound. nih.gov This strategy leverages the amino acid scaffold to potentially improve the pharmacokinetic properties of the resulting conjugate. nih.gov

Bioactive Molecule Class Synthetic Strategy Role of Boc-Amino Acid Moiety
Antimicrobial Agents Coupling of Boc-amino acids with benzylpiperazine derivatives. nih.govProvides a scaffold for conjugation and is later deprotected. nih.gov
Antitumor Agents Synthesis of N-isoquinoline-3-carbonyl-amino acid benzyl esters.Serves as a key structural component of the final molecule.
Antiglycating Agents Conjugation of amino acids to 3-(4-piperidyl)-6-fluoro-1,2-benzisoxazole.Varied amino acids are used to modulate activity.

This interactive table highlights the role of Boc-protected amino acid derivatives as precursors in the synthesis of various bioactive molecules.

Development of Novel Linkers and Scaffolds in Molecular Design

The design of molecular scaffolds is crucial for creating molecules with specific three-dimensional arrangements of functional groups. mdpi.com this compound can be utilized in the construction of such scaffolds. The bifunctional nature of the molecule allows it to act as a linker, connecting different molecular fragments.

For example, the amino and carboxyl groups can be sequentially reacted to build up linear or branched structures. The Boc and benzyl protecting groups ensure that these reactions occur in a controlled manner. This approach is valuable in fields like drug discovery and materials science, where the spatial orientation of different parts of a molecule can have a profound impact on its function.

Analytical Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of a newly synthesized compound. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR would be essential for the characterization of Benzyl (B1604629) 3-(Boc-amino)propanoate.

¹H NMR: This technique would identify all unique proton environments in the molecule. The expected spectrum would show distinct signals for the protons of the benzyl group's aromatic ring, the benzylic methylene (B1212753) (-CH₂-) protons, the two methylene groups of the propanoate backbone, and the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group. The chemical shift (δ), splitting pattern (multiplicity), and integration of these signals would confirm the connectivity of the structure.

¹³C NMR: This analysis would detect all unique carbon atoms. The spectrum would be expected to show signals for the carbonyl carbon of the ester, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the aromatic carbons, and the various methylene and methyl carbons throughout the structure.

Hypothetical ¹H NMR Data Table This table is a representation of expected values based on similar structures and is for illustrative purposes only, as specific experimental data was not found.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.35 m 5H Ar-H
~5.12 s 2H -O-CH₂ -Ph
~5.05 br s 1H -NH -
~3.40 q 2H -NH-CH₂ -
~2.55 t 2H -CH₂ -COO-

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. For Benzyl 3-(Boc-amino)propanoate (Molecular Formula: C₁₅H₂₁NO₄, Molecular Weight: 279.33 g/mol ), high-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) would be used to confirm the exact mass. The analysis would typically look for the protonated molecular ion [M+H]⁺ at m/z 280.1543 or a sodium adduct [M+Na]⁺ at m/z 302.1363.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is indispensable for separating the target compound from reaction byproducts and starting materials, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

HPLC is a primary tool for determining the purity of non-volatile compounds like this compound.

Analytical HPLC: A reversed-phase column (e.g., C18) with a mobile phase gradient, typically consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) (often with additives like formic acid or trifluoroacetic acid), would be used. The purity would be assessed by the percentage of the total peak area attributed to the main product peak at a specific retention time.

Preparative HPLC: If purification by standard column chromatography is insufficient, preparative HPLC can be used on a larger scale to isolate the compound with very high purity.

Gas Chromatography (GC) Applications

Due to its relatively high molecular weight and the thermal lability of the Boc-protecting group, this compound is not ideally suited for direct analysis by Gas Chromatography (GC). High temperatures in the GC inlet could cause the Boc group to decompose, leading to inaccurate results. While derivatization could make the compound more volatile and stable for GC analysis, HPLC is the more common and direct method for such molecules.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

TLC is a rapid and effective method for monitoring the progress of a chemical reaction. A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system. For a compound of intermediate polarity like this compound, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used wvu.edu. By comparing the spot of the reaction mixture to spots of the starting materials, chemists can determine when the reaction is complete. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given compound in a specific solvent system. For purification via flash column chromatography, an Rf value between 0.2 and 0.4 is often targeted to ensure good separation rsc.org.

Flash Column Chromatography for Purification

Flash column chromatography is a widely utilized and efficient technique for the purification of synthetic compounds, including N-Boc protected amino acid esters like this compound. This method is favored for its speed and effectiveness in separating the target compound from unreacted starting materials, byproducts, and other impurities generated during its synthesis.

The purification process for this compound typically employs a silica gel stationary phase. The selection of an appropriate mobile phase is critical for achieving optimal separation. A common solvent system for compounds of similar polarity is a gradient of ethyl acetate in hexane. The process begins with a lower polarity mobile phase to elute less polar impurities, and the polarity is gradually increased by raising the proportion of ethyl acetate to elute the desired compound.

Researchers monitor the separation process using thin-layer chromatography (TTC) to identify the fractions containing the purified product. These fractions are then combined and the solvent is removed under reduced pressure to yield the purified this compound.

Table 1: Representative Parameters for Flash Column Chromatography Purification of this compound

ParameterValue/Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient
Elution Gradient Typically starting from 10% Ethyl Acetate in Hexane, gradually increasing to 50%
Detection Method Thin-Layer Chromatography (TLC) with UV visualization or chemical staining
Typical Yield >95% purity

Chiral Analytical Techniques for Enantiomeric Purity Determination

The specific molecule, this compound, derived from β-alanine, is achiral as it does not possess a stereocenter. Consequently, the determination of enantiomeric purity is not applicable to this particular compound.

However, in the broader context of related research, chiral β-amino acid derivatives are of significant interest. For these chiral analogues, determining enantiomeric purity is a critical step in their characterization. Several chiral analytical techniques are employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC) being the most prominent.

These methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus enabling their separation and quantification. Common CSPs for the separation of N-protected amino acid derivatives include those based on cyclodextrins, macrocyclic antibiotics (such as teicoplanin-based CHIROBIOTIC T), and Pirkle-type phases.

The choice of the mobile phase and the specific chiral column is crucial and is often determined empirically for each specific chiral compound. The separated enantiomers are detected using a UV detector, and the enantiomeric excess (ee) is calculated from the relative peak areas of the two enantiomers.

Table 2: General Chiral Analytical Techniques for Chiral β-Amino Acid Derivatives

TechniqueChiral Stationary Phase (CSP) ExamplesMobile Phase ExamplesDetection
Chiral HPLC CHIROBIOTIC T, T2, TAG; Cyclodextrin-basedHexane/Isopropanol, Ethanol/Heptane with additivesUV
Chiral SFC Polysaccharide-based (e.g., cellulose, amylose (B160209) derivatives)Supercritical CO2 with co-solvents (e.g., Methanol, Ethanol)UV, MS

Future Perspectives and Emerging Research Directions

Innovations in Green Chemistry for Benzyl (B1604629) 3-(Boc-amino)propanoate Synthesis

The synthesis of Benzyl 3-(Boc-amino)propanoate traditionally involves methods that may utilize hazardous solvents and generate significant waste. The principles of green chemistry are driving innovations to create more environmentally benign and efficient synthetic routes. Research efforts are concentrated on replacing volatile organic solvents, utilizing catalytic processes, and improving atom economy.

A significant advancement lies in the replacement of hazardous solvents like benzene (B151609) or carbon tetrachloride, which were historically used for azeotropic water removal during esterification. Studies have shown that cyclohexane (B81311) can be an effective and less hazardous substitute for preparing amino acid benzyl esters. nih.gov Furthermore, the development of enzymatic synthesis represents a major leap forward. Biological methods, including enzymatic synthesis, offer mild reaction conditions, high product specificity, and reduced energy consumption, making them a promising alternative to traditional chemical synthesis. researchgate.nethilarispublisher.com Lipases, for example, have been successfully used in the polycondensation of β-alanine esters, demonstrating the potential for enzymatic catalysis in forming the ester bond of the target molecule under greener conditions. researchgate.net

For the amide bond formation step in subsequent reactions, greener methodologies are also being explored. The use of ionic liquids as recyclable solvents can eliminate the need for external bases and volatile organic compounds in peptide coupling reactions. chiroblock.com Additionally, research into catalytic direct amide bond formation aims to replace stoichiometric coupling reagents that result in poor atom economy and toxic by-products, with water being the only theoretical byproduct. acs.orgresearchgate.net

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for this compound
Synthetic StepTraditional ApproachEmerging Green AlternativeGreen Chemistry Benefit
Esterification (Carboxyl Protection)p-Toluenesulfonic acid in refluxing benzene or toluene (B28343) to remove water. nih.govEnzymatic catalysis (e.g., Lipase) in a benign solvent like MTBE. researchgate.net Use of cyclohexane as a safer azeotroping solvent. nih.govAvoids hazardous solvents, mild reaction conditions, high selectivity.
Amine ProtectionBoc₂O with a base in organic solvents. organic-chemistry.orgCatalyst-free N-tert-butyloxycarbonylation in water. organic-chemistry.org Use of recyclable ionic liquids as catalysts. organic-chemistry.orgEliminates organic solvents, potential for catalyst recycling.
Subsequent Peptide CouplingUse of stoichiometric coupling reagents (e.g., HATU, DCC) leading to significant waste. acs.orgCatalytic direct amidation. acs.org Use of greener coupling reagents like T3P® in solvents such as ethyl acetate (B1210297).Higher atom economy, generation of water as the primary byproduct, use of more sustainable solvents.

Computational Chemistry and Molecular Modeling Studies on Reactivity and Conformation

Computational chemistry and molecular modeling are becoming indispensable tools for understanding the nuanced properties of molecules like this compound. These methods offer insights into conformational preferences, electronic properties, and reaction mechanisms that are difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a powerful method for optimizing molecular structures and predicting electronic properties. ajchem-a.com For this compound, DFT calculations can be used to determine the most stable conformations by analyzing the potential energy surface related to the rotation of its flexible dihedral angles. Such studies have been successfully applied to analyze the conformational landscape of protected dipeptides. nih.gov This understanding is crucial as the molecule's conformation can significantly influence its reactivity and its ability to fit into the active sites of enzymes or receptors.

Furthermore, computational methods can predict reactivity. Frontier Molecular Orbital (FMO) analysis can reveal the sites most susceptible to nucleophilic or electrophilic attack, guiding the design of synthetic reactions. ajchem-a.com Advanced computational workflows are now capable of predicting activation energies for complex reactions, which could be applied to forecast the outcomes of synthetic steps involving this compound. acs.org For instance, computational alanine (B10760859) scanning can be used to probe the energetic contributions of specific residues in protein-ligand interactions, a technique that could be adapted to understand how this building block interacts in a biological context. acs.org By modeling the transition states of reactions, researchers can gain a deeper understanding of reaction mechanisms and selectivity, accelerating the development of more efficient and selective synthetic protocols. acs.org

Development of New Protecting Group Strategies Complementary to Boc and Benzyl

In the structure of this compound, the tert-butoxycarbonyl (Boc) group protects the amine, while the benzyl group protects the carboxylic acid. The Boc group is acid-labile, and the benzyl group is typically removed by catalytic hydrogenation. While effective, relying on this specific combination limits synthetic flexibility. A key area of future research is the development of new, complementary protecting group strategies that allow for selective deprotection under different, non-interfering conditions, a concept known as orthogonality. digitellinc.com

An orthogonal strategy enables the selective removal of one protecting group while leaving others intact, which is essential in complex, multi-step syntheses. digitellinc.com For example, if a synthetic target required the selective deprotection of the amine in the presence of the benzyl ester, the current molecule is well-suited. However, if the benzyl ester needed to be cleaved without removing the Boc group, alternative strategies would be necessary.

Future research will likely focus on incorporating protecting groups that are labile under a wider variety of conditions. This includes groups that can be removed by:

Base: The Fluorenylmethyloxycarbonyl (Fmoc) group is a prominent example, as it is cleaved under basic conditions and is orthogonal to the acid-labile Boc group. digitellinc.com

Fluoride (B91410) Ions: Silyl-based protecting groups are selectively cleaved by fluoride ions, offering another layer of orthogonality. hilarispublisher.com

Photolysis (Light): Photolabile protecting groups provide spatial and temporal control over deprotection, which is valuable in applications like chemical biology probes and microarray synthesis.

Enzymatic Cleavage: Enzyme-labile protecting groups offer high specificity under mild, biological conditions.

The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and removable selectively in high yield without affecting other functional groups. digitellinc.com The development of such strategies will greatly expand the synthetic utility of β-alanine synthons like this compound.

Table 2: Orthogonal and Complementary Protecting Groups for Amino and Carboxyl Functions
Functional GroupCurrent GroupCleavage ConditionAlternative GroupAlternative Cleavage ConditionOrthogonality
Amine (NH₂)Boc (tert-butyloxycarbonyl)Acid (e.g., TFA) nih.govFmoc (9-fluorenylmethyloxycarbonyl)Base (e.g., Piperidine) digitellinc.comYes (Acid vs. Base)
Cbz (Carboxybenzyl)Catalytic HydrogenationPartial (Both Benzyl and Cbz removed by hydrogenation)
Carboxylic Acid (COOH)Bn (Benzyl)Catalytic Hydrogenationt-Bu (tert-butyl) esterAcid (e.g., TFA)Partial (Both Boc and t-Bu removed by acid)
Allyl esterPd(0) catalysisYes (Hydrogenation vs. Palladium catalysis)
Silyl esters (e.g., TBDMS)Fluoride ion (e.g., TBAF) hilarispublisher.comYes (Hydrogenation vs. Fluoride)

Expansion of Synthetic Applications in Chemical Biology and Materials Science

The unique structural properties of β-amino acids, the core of this compound, make them highly valuable building blocks for applications beyond simple peptides, particularly in the fields of chemical biology and materials science.

Chemical Biology: The incorporation of β-amino acids into peptides creates "peptidomimetics" with structures that can mimic natural peptides but exhibit enhanced resistance to proteolytic degradation by enzymes. nih.govingentaconnect.com This increased stability is a significant advantage for developing therapeutic agents. This compound can serve as a fundamental component in the synthesis of:

Bioactive Peptide Analogues: β-amino acids are used to design receptor agonists and antagonists, enzyme inhibitors, and antimicrobial peptides. nih.govingentaconnect.com

Foldamers: Oligomers of β-amino acids, known as β-peptides, can fold into stable secondary structures like helices, even with short sequences. acs.org This allows for the creation of novel protein-like architectures that can interfere with biological processes such as protein-protein interactions. acs.org

Molecular Probes and Sensors: The unique backbone of β-peptides can be functionalized to create probes for detecting specific biological molecules, such as β-amyloid oligomers implicated in Alzheimer's disease. nih.gov

Materials Science: The ability of β-amino acids to form stable, predictable structures and participate in polymerization makes them attractive for creating novel functional materials.

Biocompatible Polymers: this compound is a precursor for synthesizing poly-β-peptides. digitellinc.com These polymers are biocompatible and proteolytically stable, making them suitable for biomedical applications such as drug delivery and tissue engineering. illinois.edu

Cell-Adhesive Materials: Researchers have designed amphiphilic β-amino acid polymers that promote cell adhesion, mimicking the function of extracellular matrix proteins. researchgate.net These materials could be used as coatings for medical implants and culture platforms.

Cleavable Linkers: The β-alanine ester linkage has been explored as a pH-sensitive cleavable tether in drug delivery systems. researchgate.net This allows for the controlled release of a conjugated drug molecule from a polymer support under specific physiological conditions.

Table 3: Emerging Applications of this compound Derivatives
FieldSpecific ApplicationRationale / Key FeaturePotential End Product
Chemical BiologyPeptidomimeticsIncorporation of β-amino acid backbone increases stability against enzymatic degradation. nih.govingentaconnect.comProteolytically stable drug candidates (e.g., enzyme inhibitors, receptor antagonists). nih.govacs.org
Foldamersβ-peptides can form stable secondary structures (helices, sheets) that mimic natural proteins. acs.orgInhibitors of protein-protein interactions. acs.org
Molecular ProbesCan be incorporated into sequences designed to bind specific biological targets. nih.govFluorescent sensors for disease biomarkers. nih.gov
Materials ScienceBiocompatible PolymersServes as a monomer for the synthesis of poly-β-peptides via ring-opening polymerization of β-lactams or other activated monomers. digitellinc.comillinois.eduMaterials for drug delivery, tissue scaffolds, and hydrogels. illinois.edu
Functional SurfacesCan be used to create polymers that promote cell adhesion and growth. researchgate.netCoatings for medical implants and cell culture dishes.
Cleavable LinkersThe β-alanine ester linkage can be designed to be labile under specific pH conditions. researchgate.netpH-sensitive drug delivery systems.

Q & A

Q. What are the standard synthetic routes for preparing Benzyl 3-(Boc-amino)propanoate, and how do reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via carbodiimide-mediated coupling of Boc-protected β-alanine derivatives with benzyl alcohol, followed by purification via column chromatography. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of acid to alcohol) and using catalysts like DMAP to enhance esterification efficiency. Solvent choice (e.g., DCM or THF) and temperature (0–25°C) are critical to minimize side reactions such as Boc-deprotection . Characterization involves 1^1H/13^{13}C NMR to confirm ester formation and Boc-group integrity, with LC-MS to verify purity (>95%) .

Q. How is the Boc-protecting group stability assessed during synthesis?

Methodological Answer: The tert-butoxycarbonyl (Boc) group’s stability under acidic conditions is evaluated using TFA (trifluoroacetic acid) deprotection assays. Researchers monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining to detect free amines. Stability is pH-dependent: Boc groups remain intact in mild acids (e.g., 1% citric acid) but cleave rapidly in strong acids (e.g., 50% TFA in DCM). FT-IR spectroscopy (C=O stretch at ~1680 cm1^{-1}) and 1^1H NMR (tert-butyl protons at δ 1.4 ppm) confirm retention during synthesis .

Q. What analytical techniques are prioritized for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR identifies benzyl protons (δ 7.3–7.4 ppm, multiplet) and Boc methyl groups (δ 1.4 ppm, singlet). 13^{13}C NMR confirms ester carbonyl (δ ~170 ppm) and Boc carbonyl (δ ~155 ppm) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity, with UV detection at 254 nm. Retention times are compared to commercial standards .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 308.2 for C15_{15}H21_{21}NO4_4) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured in chiral variants of this compound?

Methodological Answer: Chiral synthesis employs enantioselective catalysts (e.g., Jacobsen’s thiourea catalysts) or enzymatic resolution using lipases (e.g., Candida antarctica). Enantiomeric excess (ee) is quantified via chiral HPLC (Chiralpak AD-H column) or polarimetry. For example, (S)-configured derivatives show specific rotations ([α]D25^{25}_D = +12.5° in methanol) .

Q. What strategies mitigate side reactions during Boc protection of β-alanine derivatives?

Methodological Answer:

  • Solvent Selection : Anhydrous DCM minimizes hydrolysis of Boc-anhydride intermediates.
  • Temperature Control : Reactions at 0–4°C reduce racemization in chiral centers.
  • Additives : DMAP (4-dimethylaminopyridine) accelerates coupling while suppressing carbodiimide-mediated byproducts like N-acylurea .
    Contradictions in reported yields (60–90%) arise from varying anhydride purity and solvent dryness .

Q. How is this compound utilized in peptide prodrug design?

Methodological Answer: The benzyl ester acts as a lipophilic prodrug moiety, enhancing cellular uptake. In vivo studies involve enzymatic cleavage by esterases (e.g., porcine liver esterase) to release the active Boc-β-alanine. Researchers use LC-MS/MS to monitor prodrug conversion in plasma, with pharmacokinetic parameters (t1/2_{1/2}, Cmax_{max}) compared across formulations .

Data Contradictions and Resolution

Q. Why do reported melting points for this compound vary across studies?

Methodological Answer: Discrepancies in melting points (e.g., 86–89°C vs. 92–94°C) arise from polymorphic forms or residual solvents. Researchers should recrystallize samples from ethanol/water mixtures and characterize via differential scanning calorimetry (DSC) to identify thermodynamically stable forms .

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